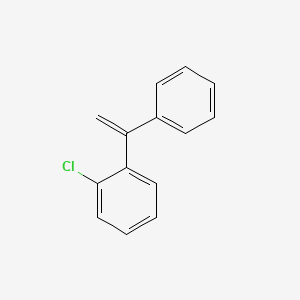

1-Chloro-2-(1-phenylvinyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(1-phenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAWDTPUQBNQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538950 | |

| Record name | 1-Chloro-2-(1-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24892-81-7 | |

| Record name | 1-Chloro-2-(1-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Chloro-2-(1-phenylvinyl)benzene

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2-(1-phenylvinyl)benzene

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient method for the , a substituted 1,1-diarylethene. These structural motifs are valuable precursors and intermediates in materials science and medicinal chemistry. This document, intended for researchers and drug development professionals, details a robust synthetic strategy centered on the Wittig reaction. It offers a deep dive into the reaction mechanism, a justification for the selection of this synthetic route over other potential methods, a detailed step-by-step experimental protocol, and insights into process optimization. The guide is structured to provide not just a procedure, but a foundational understanding of the chemical principles at play, ensuring both reproducibility and adaptability.

Introduction and Strategic Importance

1,1-Diarylethene scaffolds are of significant interest in organic synthesis. They serve as key building blocks for more complex molecules, including specialty polymers and pharmacologically active compounds.[1] The title compound, this compound (CAS No. 24892-81-7), is a specific example featuring an ortho-chloro substituent, which provides a handle for further functionalization through cross-coupling reactions or nucleophilic substitution, thereby enhancing its synthetic utility.[2]

The primary challenge in synthesizing asymmetrically substituted 1,1-diarylethenes lies in achieving high regioselectivity and yield, avoiding the formation of isomeric byproducts. This guide focuses on a classic yet highly effective approach—the Wittig olefination—to construct the core vinyl structure with precision.

Retrosynthetic Analysis and Strategy Selection

To devise a logical synthesis for this compound, we can perform a retrosynthetic disconnection across the central carbon-carbon double bond. This approach suggests several potential forward-synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

-

Wittig Reaction : This approach involves the reaction of a phosphorus ylide with a ketone.[3][4] Disconnecting the C=C bond of the target leads to 2-chlorobenzophenone and methylenetriphenylphosphorane (a phosphorus ylide). This is a highly reliable and direct route for forming a terminal alkene from a ketone.[5]

-

Suzuki Coupling : This palladium-catalyzed reaction would couple an organoboron compound with an organohalide.[6][7] For instance, reacting (1-phenylvinyl)boronic acid with 1-bromo-2-chlorobenzene could yield the target. While powerful, this route requires the synthesis or commercial availability of the specific vinylboronic acid, which can add steps.

-

Grignard Reaction : A Grignard reagent like phenylmagnesium bromide could be added to 2'-chloroacetophenone.[8][9] This forms a tertiary alcohol, which would then require a separate dehydration step to form the alkene. Dehydration can sometimes lead to a mixture of isomeric products and requires an additional synthetic transformation.

Justification for Selected Route: The Wittig reaction is chosen as the primary method for this guide due to its high efficiency, regioselectivity, and the directness of the transformation. It converts a readily available ketone directly into the desired alkene in a single, well-understood step, minimizing potential side reactions and simplifying purification. A procedure for the synthesis of the related isomer, 1-chloro-3-(1-phenylvinyl)benzene, using this exact methodology has been reported with high yield, validating its effectiveness.[10]

The Wittig Reaction: A Mechanistic Perspective

The Wittig reaction proceeds in two main stages: the formation of the phosphorus ylide and the subsequent reaction of the ylide with a carbonyl compound.[3]

Stage 1: Ylide Generation A phosphonium salt, typically a triphenylphosphonium halide, is deprotonated by a strong base to form the ylide. The ylide is a species with adjacent positive and negative charges, existing as a resonance hybrid of the ylide and the ylene (double-bonded) form. For this synthesis, methyltriphenylphosphonium bromide is treated with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) in an aprotic solvent like Tetrahydrofuran (THF).

Stage 2: Olefination The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone (2-chlorobenzophenone). This initial nucleophilic addition forms a zwitterionic intermediate known as a betaine.[11] The betaine rapidly undergoes ring-closure to form a four-membered ring intermediate, the oxaphosphetane. This intermediate is unstable and collapses through a retro-[2+2] cycloaddition, breaking the C-P and C-O bonds and forming new C=C and P=O bonds. The thermodynamic driving force for this step is the formation of the very stable triphenylphosphine oxide byproduct.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 1-CHLORO-3-(1-PHENYL-VINYL)-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 11. Wittig Reaction [organic-chemistry.org]

1-Chloro-2-(1-phenylvinyl)benzene chemical properties

An In-Depth Technical Guide to 1-Chloro-2-(1-phenylvinyl)benzene: Properties, Reactivity, and Synthetic Applications

Abstract

This compound is a substituted aromatic hydrocarbon featuring a vinyl chloride moiety positioned ortho to a 1-phenylvinyl group. This unique structural arrangement makes it a valuable and versatile intermediate in modern organic synthesis. Its significance lies primarily in its capacity to participate in a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. Furthermore, the proximate positioning of the vinyl and phenyl groups on the biphenyl scaffold renders it an excellent precursor for the synthesis of polycyclic aromatic systems, most notably phenanthridines, which are core structures in numerous biologically active compounds and functional materials. This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and key synthetic applications of this compound, with a focus on its practical utility for researchers and professionals in drug development and materials science.

Physicochemical and Spectroscopic Properties

The foundational characteristics of a molecule dictate its behavior in a chemical system. Understanding these properties is paramount for designing synthetic routes, developing purification strategies, and interpreting analytical data.

Physical and Chemical Identifiers

Quantitative data for this compound is summarized below. As a specific isomer, some experimental physical properties like melting and boiling points are not widely reported; however, properties of related structural analogs provide valuable context.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 24892-81-7 | [1] |

| Molecular Formula | C₁₄H₁₁Cl | [1] |

| Molecular Weight | 214.69 g/mol | [1] |

| Appearance | Yellow liquid (reported for related isomers) | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct regions. The aromatic protons on both the chlorinated and non-chlorinated phenyl rings would appear in the downfield region, typically between 6.5-8.0 ppm[3]. The geminal protons of the vinyl group (=CH₂) would likely appear as two distinct singlets or narrow doublets in the range of 5.0-6.0 ppm.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for sp² hybridized carbons. Aromatic carbons typically resonate in the 120-150 ppm range[3]. The quaternary carbons (C-Cl, C-C=, and the vinyl C attached to two rings) will have characteristic shifts, while the terminal vinyl carbon (=CH₂) will appear further upfield.

-

Infrared (IR) Spectroscopy : Key diagnostic peaks would include C-H stretching from the aromatic rings (around 3030-3100 cm⁻¹) and the vinyl group, C=C stretching absorptions for the aromatic rings (around 1600-1450 cm⁻¹) and the vinyl group, and a characteristic C-Cl stretching absorption in the fingerprint region[3].

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 214.7. A crucial diagnostic feature will be the presence of an isotope peak (M+2) at m/z ≈ 216.7 with an intensity of approximately one-third that of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.

Synthesis and Reactivity

The synthetic utility of this compound is defined by its reactivity, which is dominated by the vinyl chloride functional group.

Synthetic Approaches

While multiple synthetic routes are conceivable, a common and effective method for preparing such 1,1-diarylalkenes is the Wittig reaction . This approach involves the reaction of a phosphonium ylide, generated from methyltriphenylphosphonium bromide and a strong base like n-butyllithium, with a corresponding benzophenone derivative (in this case, 2-chlorobenzophenone). This method is highly reliable for forming the C=C double bond.

Core Reactivity: The Vinyl Halide Motif

The vinyl chloride group is the molecule's primary reactive handle, serving as an excellent electrophile in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, allowing for the strategic formation of new bonds.[4][5]

The general reactivity trend for vinyl halides in these transformations is I > Br > OTf > Cl > F.[4][5] This trend is a direct consequence of the carbon-halogen bond dissociation energies; the C-Cl bond is stronger than C-Br or C-I, necessitating more forcing reaction conditions (e.g., higher temperatures, more electron-rich ligands) to achieve efficient oxidative addition to the palladium(0) catalyst.[4]

Key cross-coupling reactions involving this motif include:

-

Suzuki-Miyaura Coupling : Reaction with organoboron reagents to form new C-C bonds.[5][6]

-

Heck Coupling : Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling : Reaction with terminal alkynes to create conjugated enyne systems.

-

Stille Coupling : Reaction with organostannanes.

-

C-N Coupling (Buchwald-Hartwig Amination) : Reaction with amines to form enamines or their derivatives.

Key Applications in Synthetic Chemistry

The unique structure of this compound makes it a valuable precursor for high-value chemical entities in pharmaceuticals and materials science.

Precursor to Phenanthridine Scaffolds

Perhaps the most significant application of ortho-substituted vinylbiphenyls is in the synthesis of phenanthridines. The phenanthridine core is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active molecules known for their antitumor and antiparasitic properties.[7][8][9] The ortho-disposed reactive centers in molecules like this compound can undergo intramolecular cyclization reactions, often mediated by radical or photochemical processes, to construct the central nitrogen-containing ring of the phenanthridine system.[7][9][10]

Intermediate in Drug Discovery and Materials Science

Beyond phenanthridines, this compound serves as a versatile building block for constructing complex molecular architectures. Its ability to undergo cross-coupling reactions allows for its incorporation into larger molecules, facilitating the development of novel pharmaceuticals and agrochemicals.[2][11] In materials science, it can be used in the synthesis of specialty polymers and conjugated materials, where its structural rigidity and electronic properties can enhance thermal stability and mechanical strength.[2][11]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in a research setting. The causality behind each step is explained to provide deeper insight.

Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling

This protocol describes a typical procedure for coupling a vinyl chloride with a terminal alkyne.

-

Inert Atmosphere Preparation : A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 10 mol%).

-

Causality: The palladium catalyst is air-sensitive, and CuI acts as a co-catalyst to facilitate the reaction. Flame-drying removes adsorbed water, which can interfere with the catalytic cycle.

-

-

Evacuation and Backfilling : The tube is sealed, evacuated under high vacuum, and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle is repeated three times.

-

Causality: This ensures the complete removal of oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reagent Addition : Degassed solvent (e.g., THF or DMF), this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv) are added sequentially via syringe.[4]

-

Causality: Degassing the liquids removes dissolved oxygen. The amine base is crucial for neutralizing the HCl generated during the reaction and for regenerating the active catalyst.

-

-

Reaction Execution : The reaction mixture is heated (typically 60-100°C for vinyl chlorides) and stirred. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality: Heating provides the necessary activation energy to overcome the strong C-Cl bond for the oxidative addition step.

-

-

Workup and Purification : Upon completion, the reaction is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel flash column chromatography.

-

Causality: The aqueous washes remove the amine salt and other inorganic byproducts. Chromatography separates the desired product from unreacted starting materials and catalyst residues.

-

Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. Its mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Although a specific, comprehensive toxicology report is not available, general precautions for aryl halides and polymerizable compounds should be followed.

-

Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Handling : Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][14] Avoid contact with skin and eyes.[12]

-

Storage : Store in a cool, dry, well-ventilated area away from heat and light, in a tightly sealed container.[1] The vinyl group has the potential to polymerize, so storage at reduced temperatures (2-8°C) is recommended.[1]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical destruction facility.[14][15]

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from its dual functionality. The vinyl chloride moiety provides a robust handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the precise and efficient construction of new chemical bonds. Concurrently, its inherent nature as a 2-vinylbiphenyl derivative makes it an ideal precursor for the synthesis of phenanthridines and other polycyclic aromatic systems. This combination of reactivity and structural potential ensures its continued relevance as a valuable building block for professionals in the fields of medicinal chemistry, drug discovery, and advanced materials development.

References

- BenchChem. (n.d.). A Comparative Guide to Vinyl Halides in Palladium-Catalyzed Cross-Coupling Reactions.

- Gagnier, S. V., & Larionov, O. V. (2015). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Angewandte Chemie International Edition, 54(42), 12473-12477.

- Chemistry LibreTexts. (2020). Palladium catalyzed couplings.

- Montchamp, J.-L., et al. (2007). Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with H-Phosphonate Diesters. Organic Letters, 9(19), 3699-3702.

- Zhao, J., et al. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(11), 6951-6959.

- LookChem. (n.d.). (1-Chlorovinyl)benzene.

- PubChem. (n.d.). 2-Chlorostyrene.

- Chem-Impex. (n.d.). 1-Chloro-3-(1-phenylvinyl)benzene.

- PubChem. (n.d.). 1-Chloro-2-(phenylethynyl)benzene.

- Beilstein Journals. (2021). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine.

- PubMed Central. (2021). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine.

- Dey, A., et al. (2023). Recent Advancements in Synthesis of Phenanthridines via 2-Isocyanobiphenyls. Asian Journal of Organic Chemistry, 12(11), e202300369.

- J&K Scientific. (n.d.). 1-Chloro-3-(1-phenylvinyl)benzene.

- University of Calgary. (n.d.). Spectroscopy (Chem 351 F14 Final).

- PubChem. (n.d.). Benzene, 1-chloro-2-(phenylmethyl)-.

- Wikipedia. (n.d.). 2-Chlorostyrene.

- MDPI. (2023). Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C−P and C−C Bond Formation.

- PubMed Central. (2021). Synthetic Strategies in the Preparation of Phenanthridinones.

- PubChem. (n.d.). 4-Chlorostyrene.

- Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds.

- Cheméo. (n.d.). Chemical Properties of 2-Chlorostyrene.

- ResearchGate. (n.d.). ¹H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).

- Greenfield Global. (2015). SAFETY DATA SHEET - Chlorobenzene.

- Capot Chemical. (2009). MSDS of (1-Chloroethyl)benzene.

- NIST. (n.d.). Benzene, 1-chloro-2-(chloromethyl)-.

- YouTube. (2018). Interpreting NMR Example 2.

Sources

- 1. 24892-81-7|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]

- 7. BJOC - Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine [beilstein-journals.org]

- 8. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cris.bgu.ac.il [cris.bgu.ac.il]

- 10. mdpi.com [mdpi.com]

- 11. jk-sci.com [jk-sci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. greenfield.com [greenfield.com]

- 14. capotchem.com [capotchem.com]

- 15. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-Chloro-2-(1-phenylvinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

1-Chloro-2-(1-phenylvinyl)benzene, identified by its CAS number 24892-81-7, is a halogenated olefinic compound belonging to the 1,1-diarylethene family.[1][2][3] Its structure, featuring a phenyl group and an ortho-chlorinated phenyl group attached to the same carbon of a double bond, presents a unique combination of steric and electronic properties. This arrangement makes it a molecule of significant interest in synthetic organic chemistry and drug discovery.

The 1,1-diarylethene scaffold is a recurring motif in a variety of biologically active molecules. The presence of the ortho-chloro substituent on one of the phenyl rings introduces a key site for further functionalization and modulates the overall electronic nature and conformational flexibility of the molecule. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed synthetic protocols, analytical characterization, and potential applications in the field of medicinal chemistry.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 24892-81-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁Cl | [1][3] |

| Molecular Weight | 214.69 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Synonyms | 1-chloro-2-(1-phenylethenyl)benzene, 1-(1-(2-Chlorophenyl)vinyl)benzene | |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis of this compound

The synthesis of 1,1-diarylethenes can be approached through several established methodologies. For this compound, the Wittig reaction stands out as a primary and reliable method. An alternative approach, particularly relevant for sterically hindered substrates, involves palladium-catalyzed cross-coupling reactions.

Primary Synthetic Route: The Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. In the case of this compound, the logical precursors are 2-chlorobenzophenone and a methyl-substituted phosphorus ylide.

The causality behind this choice lies in the high reliability and functional group tolerance of the Wittig reaction. The reaction proceeds through a betaine intermediate to form a four-membered oxaphosphetane ring, which then collapses to yield the desired alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.

Below is a detailed, step-by-step protocol for the synthesis, adapted from a procedure for the analogous 3-chloro isomer.

Experimental Protocol: Wittig Olefination

Step 1: Preparation of the Phosphorus Ylide

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

-

Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.25 M.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add n-butyllithium (n-BuLi) (1.2 equivalents) dropwise to the vigorously stirring suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the bright yellow ylide indicates a successful reaction.

Step 2: Reaction with 2-Chlorobenzophenone

-

In a separate flask, dissolve 2-chlorobenzophenone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the solution of 2-chlorobenzophenone to the prepared ylide solution at room temperature.

-

Allow the reaction to stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Diagram of the Wittig Reaction Workflow:

Caption: Conceptual workflow for synthesizing sterically hindered 1,1-diarylethenes.

Analytical Characterization

The structural confirmation of this compound relies on a combination of standard spectroscopic techniques. While specific spectra for this compound are not publicly available in comprehensive databases, its structural features allow for the prediction of key analytical data. Chemical suppliers confirm the availability of characterization data such as ¹H NMR upon request. [1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approximately 7.0-7.5 ppm) due to the signals from the nine protons on the two phenyl rings. The two geminal protons of the vinyl group (=CH₂) should appear as two distinct singlets or a very narrow AB quartet in the region of 5.0-6.0 ppm. The ortho-substitution pattern will lead to a characteristic splitting pattern for the protons on the chlorinated benzene ring.

-

¹³C NMR: The carbon NMR spectrum should display 14 distinct signals corresponding to the 14 carbon atoms in the molecule, assuming no accidental overlap. The quaternary carbons of the double bond will appear in the olefinic region (around 120-150 ppm), with the carbon bearing the two phenyl groups being more downfield. The carbon atom attached to the chlorine will also show a characteristic chemical shift.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak [M]⁺˙ would be observed at m/z 214. The presence of chlorine would be evident from the isotopic peak [M+2]⁺˙ at m/z 216, with an intensity of approximately one-third of the molecular ion peak. Key fragmentation pathways would likely involve the loss of a chlorine radical (Cl˙) to give a fragment at m/z 179, and the loss of a phenyl radical (C₆H₅˙) to give a fragment at m/z 137.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and vinyl protons (around 3000-3100 cm⁻¹), C=C stretching vibrations for the aromatic rings and the vinyl group (in the range of 1450-1650 cm⁻¹), and a C-Cl stretching vibration (typically in the region of 1000-1100 cm⁻¹).

Potential Applications in Drug Development and Medicinal Chemistry

The 1,1-diarylethene scaffold is of considerable interest in medicinal chemistry. The introduction of an ortho-chloro substituent, as in this compound, provides a handle for further synthetic modifications and can influence the molecule's biological activity and pharmacokinetic properties.

While specific biological activities for this compound are not extensively documented, its structural class is associated with a range of therapeutic applications. For example, the related benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in molecules with anticancer, anti-inflammatory, and antimicrobial activities. [4]Furthermore, the synthesis of complex, sterically hindered molecules related to iso-combretastatin A4, which possess potent anticancer properties, has been achieved using methodologies applicable to ortho-substituted 1,1-diarylethylenes. [5] Therefore, this compound serves as a valuable starting material or intermediate for the synthesis of novel drug candidates. Its ortho-chloro group can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and explore structure-activity relationships.

Diagram of Potential Synthetic Utility in Medicinal Chemistry:

Caption: Potential of this compound as a scaffold for generating compound libraries for drug discovery.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis is readily achievable through established methods like the Wittig reaction, and its structure offers multiple avenues for further chemical exploration. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary technical knowledge to effectively utilize this compound in their scientific endeavors, paving the way for the discovery of novel molecules with potential therapeutic applications.

References

- Capot Chemical. 24892-81-7 | 1-Chloro-2-(1-phenyl-vinyl)-benzene. [Link]

- The Royal Society of Chemistry.

- Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of ortho/ortho′-substituted 1,1-diarylethylenes through cross-coupling reactions of sterically encumbered hydrazones and aryl halides. The Journal of Organic Chemistry, 78(2), 445–454. [Link]

- Basha, A., Lipton, M., & Weinreb, S. M. (1977). A new, useful reagent for the conversion of amides to aldehydes. Tetrahedron Letters, 18(48), 4171-4174.

- Patel, H. H., & Tedder, J. M. (1963). The reaction of benzophenone with methylenetriphenylphosphorane. Journal of the Chemical Society (Resumed), 341-344.

- Lichtenthaler, F. W. (2007).

- PubChem. Benzophenone. [Link]

- Singh, N., & Kumar, A. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 10(52), 31256-31273. [Link]

Sources

- 1. 24892-81-7 | 1-Chloro-2-(1-phenyl-vinyl)-benzene - Capot Chemical [capotchem.com]

- 2. 24892-81-7|this compound|BLD Pharm [bldpharm.com]

- 3. 24892-81-7 | 1-cloro-2-(1-fenil-vinil)-benzene | 1-Chloro-2-(1-phenyl-vinyl)-benzene - Capot chimico [capotchem.com]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

molecular weight of 1-Chloro-2-(1-phenylvinyl)benzene

An In-depth Technical Guide to 1-Chloro-2-(1-phenylvinyl)benzene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 24892-81-7), a substituted styrene derivative of significant interest in synthetic organic chemistry. The document delineates its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via the Wittig reaction, and outlines its expected spectroscopic signature for analytical validation. Furthermore, this guide explores the molecule's chemical reactivity and its applications as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced polymer materials. Safety protocols and handling guidelines are also presented to ensure its safe and effective utilization in a research and development setting.

Core Physicochemical Properties

This compound is an organic compound featuring a vinyl group attached to two different aromatic rings, one of which is substituted with a chlorine atom at the ortho position relative to the vinyl linkage. This structural arrangement imparts specific reactivity and properties that make it a valuable building block.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 24892-81-7 | [1] |

| Molecular Formula | C₁₄H₁₁Cl | [1] |

| Molecular Weight | 214.69 g/mol | [1] |

| Appearance | Inferred to be a liquid, potentially yellow | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

Chemical Structure:

The structure consists of a benzene ring substituted with a chlorine atom and a (1-phenylvinyl) group at adjacent positions (1 and 2).

(Structural representation: A benzene ring is connected at position 1 to a Chlorine atom and at position 2 to a carbon atom. This carbon is double-bonded to a methylene group (CH₂) and also single-bonded to a separate phenyl ring.)

Synthesis Protocol: Wittig Olefination

The synthesis of 1,1-diarylethenes such as this compound is reliably achieved via the Wittig reaction. This method involves the reaction of a phosphorus ylide with a ketone, in this case, 2-chlorobenzophenone. The following protocol is adapted from a validated procedure for a structural isomer and is presented with expert insights into the causality of each step.[3]

Experimental Causality

The Wittig reaction is a cornerstone of C=C bond formation due to its reliability and stereochemical predictability. The mechanism hinges on the generation of a nucleophilic phosphorus ylide, which subsequently attacks the electrophilic carbonyl carbon of the ketone. The choice of a strong, non-nucleophilic base like n-butyllithium (nBuLi) is critical for the quantitative deprotonation of the phosphonium salt to form the reactive ylide.[3] The entire process must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) because both nBuLi and the resulting ylide are highly reactive towards oxygen and moisture.

Step-by-Step Methodology

-

Ylide Generation:

-

To a flame-dried round-bottom flask under a positive pressure of nitrogen, add methyltriphenylphosphonium bromide (1.20 equivalents).

-

Suspend the salt in anhydrous tetrahydrofuran (THF, 0.25 M) and cool the resulting slurry to 0°C in an ice bath.

-

Add n-butyllithium (1.20 equivalents, typically 1.6M in hexanes) dropwise to the vigorously stirring suspension. Rationale: The dropwise addition controls the exothermicity of the acid-base reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes. A characteristic bright yellow heterogeneous mixture indicates the successful formation of the triphenyl(methylene)phosphorane ylide.[3]

-

-

Olefination Reaction:

-

In a separate flask, dissolve 2-chlorobenzophenone (1.00 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the ketone solution to the stirring ylide suspension. Rationale: Slow addition prevents side reactions and ensures efficient consumption of the ketone.

-

Once the addition is complete, remove the ice bath (if still present) and allow the reaction to stir overnight at room temperature to ensure completion.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of brine.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue using silica gel flash chromatography (eluent: petroleum ether/ethyl acetate = 100:1) to afford the pure this compound.[3]

-

Synthesis Workflow Diagram

Caption: Relationship between the compound's structural features and its applications.

Safety and Handling

While specific data for the ortho-isomer is limited, data for the isomeric 1-chloro-4-(1-phenylvinyl)benzene provides crucial safety guidance. Standard laboratory precautions for handling chlorinated organic compounds should be strictly followed.

| Hazard Category | GHS Information | Handling Protocol |

| Acute Toxicity | H302: Harmful if swallowed.H332: Harmful if inhaled. | Avoid ingestion and inhalation. Use only in a well-ventilated area or a chemical fume hood. [4] |

| Skin & Eye Irritation | H315: Causes skin irritation.H319: Causes serious eye irritation. | Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. [4] |

| Respiratory Irritation | H335: May cause respiratory irritation. | Avoid breathing vapors or mists. |

| Fire Safety | Assumed to be a combustible liquid. | Keep away from heat, sparks, open flames, and other ignition sources. [4][5] |

| Storage & Disposal | Store in a tightly closed container in a dry, cool, and well-ventilated place. [1][4] | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [5] |

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water. [4]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [4]* If inhaled: Remove the person to fresh air and keep comfortable for breathing. [4]* If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [5][6]

References

- ABI Chem.1,2-Benzenedicarboxylic acid, 4,4'-thiobis-;10595-30-9.

- PubChem.1-Chloro-2-(phenylethynyl)benzene | C14H9Cl | CID 25116.

- BLDpharm.this compound | 24892-81-7.

- LookChem.(1-Chlorovinyl)benzene.

- Thermo Fisher Scientific.SAFETY DATA SHEET.

- Chevron Phillips Chemical.Safety Data Sheet - Benzene.

- Chem-Impex.1-Chloro-3-(1-phenylvinyl)benzene.

- ChemicalBook.1-CHLORO-3-(1-PHENYL-VINYL)-BENZENE synthesis.

- Sigma-Aldrich.1-Chloro-4-(1-phenylvinyl)benzene | 18218-20-7.

- University of Calgary.Chem 351 F14 Final : Spectroscopy.

- Fisher Scientific.SAFETY DATA SHEET - 2-Chlorobenzyl chloride.

Sources

structure elucidation of 1-Chloro-2-(1-phenylvinyl)benzene

An In-depth Technical Guide to the Structure Elucidation of 1-Chloro-2-(1-phenylvinyl)benzene

Abstract

The definitive identification of a molecule's structure is a cornerstone of chemical research and development, underpinning everything from reaction mechanism studies to the regulatory approval of new chemical entities. This guide provides a comprehensive, methodology-focused walkthrough for the . Moving beyond a simple recitation of techniques, we explore the strategic rationale behind the experimental workflow, integrating synthetic chemistry with advanced spectroscopic analysis. We detail the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, where data from orthogonal techniques are cross-correlated to build an unassailable structural proof. This document is intended for researchers and professionals who require a practical and intellectually rigorous framework for molecular characterization.

Strategic Approach: Synthesis as the First Hypothesis

Before any analytical characterization can begin, a hypothetical structure is required. This hypothesis is most reliably derived from the intended synthetic route. The choice of synthesis not only produces the target compound but also informs us about potential byproducts and isomeric impurities, which is critical for interpreting subsequent analytical data. For the synthesis of a 1,1-disubstituted alkene like this compound, the Wittig reaction is a classic and highly effective method.[1][2]

The Wittig reaction's power lies in its unambiguous formation of a carbon-carbon double bond at a specific location by reacting a phosphorus ylide with a ketone or aldehyde.[1][2][3] In this case, the retrosynthetic analysis points to reacting 2-chlorobenzophenone with methyltriphenylphosphonium bromide.

Proposed Synthesis: The Wittig Olefination

The reaction proceeds in two main stages: the formation of the phosphorus ylide, followed by its reaction with the ketone.[1][4]

Protocol 1: Synthesis of this compound

-

Ylide Generation:

-

Suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

-

Cool the suspension to 0°C in an ice bath.

-

Add n-butyllithium (n-BuLi) (1.2 eq., 1.6 M solution in hexanes) dropwise with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes. The formation of the bright orange-red ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

Dissolve 2-chlorobenzophenone (1.0 eq.) in anhydrous THF.

-

Slowly add the ketone solution to the ylide suspension at 0°C.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight. The disappearance of the ylide's color is a visual indicator of reaction progress.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure.

-

Purify the resulting crude product via silica gel column chromatography to yield pure this compound.

-

This synthetic pathway provides a strong basis for our structural hypothesis, which we will now rigorously test and confirm.

Figure 1: Workflow for the Wittig synthesis of the target compound.

The Elucidation Workflow: An Integrated Spectroscopic Approach

Structure elucidation is a process of deduction, where each piece of analytical data provides a clue to the molecular puzzle.[5][6][7] Our strategy is to use a combination of techniques to determine the molecular formula, identify functional groups, and finally, map the precise atomic connectivity.[8]

Figure 2: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

Causality: The first step in identifying an unknown compound is to determine its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Furthermore, the presence of chlorine, with its characteristic isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), provides a clear signature in the mass spectrum.

Protocol 2: HRMS Data Acquisition (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis: Infuse the sample directly into the ESI source. Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed.

-

Data Interpretation:

-

Determine the monoisotopic mass of the [M+H]⁺ ion with high precision (at least four decimal places).

-

Use the instrument's software to generate possible elemental formulas that match the observed mass.

-

Crucially, verify the presence of a signal at [M+H+2]⁺ with approximately one-third the intensity of the [M+H]⁺ peak. This confirms the presence of a single chlorine atom.

-

Table 1: Expected High-Resolution Mass Spectrometry Data

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₁₄H₁₁Cl | |

| Exact Mass [M] | 214.0549 | Calculated for C₁₄H₁₁³⁵Cl |

| Observed Ion [M+H]⁺ | 215.0627 | Confirms molecular weight. |

| Observed Ion [M+H+2]⁺ | 217.0598 | Confirms presence of one chlorine atom. |

| Isotopic Ratio | ~3:1 | Characteristic signature of chlorine. |

This HRMS data provides the molecular formula C₁₄H₁₁Cl, which is consistent with our proposed structure and serves as the foundation for further analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] For this compound, we expect to see characteristic absorptions for aromatic C-H bonds, C=C bonds of the aromatic rings, and the C=C bond of the vinyl group.

Protocol 3: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify key absorption bands and assign them to specific functional groups.

Table 2: Expected Infrared Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic & Vinylic C-H stretch |

| 1625-1600 | Medium | C=C stretch (vinyl group) |

| 1590, 1480, 1440 | Medium-Strong | C=C stretches (aromatic rings) |

| 910-890 | Strong | =CH₂ out-of-plane bend (gem-disubstituted alkene) |

| 800-690 | Strong | C-H out-of-plane bends (aromatic substitution) |

| ~750 | Strong | C-Cl stretch |

The IR spectrum confirms the presence of an alkene and aromatic rings, consistent with the proposed structure. The strong band around 900 cm⁻¹ is particularly diagnostic for the =CH₂ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Causality: NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, quantity, and connectivity of atoms (specifically ¹H and ¹³C).[8] A full suite of NMR experiments will allow us to unambiguously piece together the entire molecular skeleton.

Protocol 4: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Experiments: Acquire the following spectra:

-

¹H NMR

-

¹³C{¹H} NMR (proton-decoupled)

-

DEPT-135 (to differentiate CH/CH₃ from CH₂)

-

2D COSY (¹H-¹H Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

2.3.1. ¹H and ¹³C NMR Data Interpretation

The ¹H NMR spectrum will show the number of different proton environments and their neighboring protons through splitting patterns (J-coupling). The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 3: Predicted ¹H and ¹³C NMR Data (400 MHz, CDCl₃)

| Atom Label | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Integration |

| Vinyl Group | |||||

| C1' | ~142.0 | - | - | - | - |

| C2' | ~118.0 | 5.35 / 5.85 | d / d | 1.0 / 1.0 | 1H / 1H |

| Phenyl Ring | |||||

| C1'' | ~139.0 | - | - | - | - |

| C2''/6'' | ~128.5 | 7.25-7.40 | m | - | 2H |

| C3''/5'' | ~128.0 | 7.25-7.40 | m | - | 2H |

| C4'' | ~127.5 | 7.25-7.40 | m | - | 1H |

| Chlorophenyl Ring | |||||

| C1 | ~140.0 | - | - | - | - |

| C2 | ~133.0 | - | - | - | - |

| C3 | ~130.0 | ~7.50 | m | - | 1H |

| C4 | ~129.5 | ~7.20 | m | - | 1H |

| C5 | ~127.0 | ~7.20 | m | - | 1H |

| C6 | ~131.0 | ~7.30 | m | - | 1H |

Note: The two vinyl protons (on C2') are diastereotopic and appear as distinct signals, often as narrow doublets due to geminal coupling.

2.3.2. 2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR builds the final structure.

-

COSY: This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). We would expect to see correlations between the adjacent protons on the aromatic rings.

-

HSQC: This directly links each proton to the carbon it is attached to. It allows for the unambiguous assignment of the protonated carbons in Table 3.

-

HMBC: This is the key to mapping the full skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Figure 3: Key HMBC correlations confirming the connectivity around the vinyl group.

Key HMBC Correlations for Structural Confirmation:

-

Vinyl Protons to Quaternary Carbons: The protons on C2' (~5.35/5.85 ppm) will show a correlation to the quaternary carbon C1 (~140.0 ppm) of the chlorophenyl ring and the quaternary carbon C1'' (~139.0 ppm) of the phenyl ring. This is the single most important piece of evidence, as it unequivocally links the three core fragments of the molecule.

-

Aromatic Protons to Vinyl Carbon: The proton on C6 of the chlorophenyl ring (~7.30 ppm) will show a correlation to the quaternary vinyl carbon C1' (~142.0 ppm). Similarly, the protons on C2''/C6'' of the phenyl ring will also correlate to C1'.

Final Structure Validation

The process of structure elucidation concludes when all collected data converge to support a single, unambiguous structure.

-

MS Data: Confirmed the elemental formula C₁₄H₁₁Cl.

-

IR Data: Confirmed the presence of aromatic and vinyl functional groups.

-

NMR Data:

-

The number of signals in the ¹H and ¹³C spectra matches the proposed structure.

-

The chemical shifts and integration values are consistent with the electronic environments of the different rings and the vinyl group.

-

COSY, HSQC, and most importantly, HMBC experiments have definitively established the atom-to-atom connectivity, linking the 2-chlorophenyl group and the phenyl group to the same vinyl carbon (C1').

-

This comprehensive and self-validating dataset provides incontrovertible proof for the structure of This compound .

References

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.

- Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. (2018). Bioorganic & Medicinal Chemistry Letters.

- On the Twofold Heck Reaction of 4‐vinylcyclohexene and p‐dihalobenzenes. (n.d.). Journal für praktische Chemie.

- Molecular Structure Characterisation and Structural Elucid

- Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). Russian Chemical Reviews.

- Structure Elucid

- Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. (2018).

- Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science.

- Synthetic approaches toward stilbenes and their rel

- Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. (2022). ChemRxiv.

- Synthesis of stilbenoids via the Suzuki–Miyaura reaction catalysed by palladium N-heterocyclic carbene complexes. (2006).

- Heck Reaction. (n.d.). Organic Chemistry Portal.

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- Heck Reactions with Aryl Chlorides. (2008). DiVA portal.

- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry.

- Wittig Reaction. (n.d.). University of Delaware.

- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.

- A Highly Versatile One-Pot Aqueous Wittig Reaction. (2016).

- Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). Organic Letters.

- 1-CHLORO-3-(1-PHENYL-VINYL)-BENZENE synthesis. (n.d.). ChemicalBook.

- 1-Chloro-2-(phenylethynyl)benzene. (n.d.). PubChem.

- Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides. (2020). The Journal of Organic Chemistry.

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- The Wittig Reaction. (2023). Chemistry LibreTexts.

- This compound. (n.d.). BLDpharm.

- Synthesis of 1-chloro-4-[1,2,2-tris(4-chlorophenyl)vinyl]benzene. (n.d.). Sigma-Aldrich.

- Benzene, 1-chloro-2-(phenylmethyl)-. (n.d.). PubChem.

- 1-Chloro-2-(chlorophenylmethyl)benzene. (n.d.). PubChem.

- 1-Chloro-3-(1-phenylvinyl)benzene. (n.d.). Chem-Impex.

- 1-phenyl-vinyl-benzene. (n.d.). LookChem.

- (1-Chlorovinyl)benzene. (n.d.). LookChem.

- 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e). (n.d.).

- 1-Chloro-2-(1-chloroethyl)benzene. (n.d.). PubChem.

- Benzene, 1-chloro-2-(chloromethyl)-. (n.d.). NIST WebBook.

- 1-Chloro-2-(1-phenylhexa-1,2,5-trien-3-yl)benzene - MS (GC) - Spectrum. (n.d.). SpectraBase.

- 1-Chloro-3-[2-(3-chlorophenyl)-1,2-difluoro-vinyl]benzene - FTIR - Spectrum. (n.d.). SpectraBase.

- Convenient synthesis of α-nitrooxime mediated by OXONE. (n.d.). The Royal Society of Chemistry.

- Benzene, 1-chloro-2-(chloromethyl)-. (n.d.). NIST WebBook.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. fiveable.me [fiveable.me]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

The Unseen Reactivity: A Technical Guide to Ortho-Chlorostyrene Derivatives in Modern Synthesis

Abstract

Ortho-chlorostyrene, a seemingly simple halogenated vinylarene, presents a unique and often challenging reactivity profile that has significant implications for organic synthesis, polymer science, and drug development. The steric hindrance and electronic effects imparted by the ortho-chloro substituent create a delicate balance that governs its participation in a wide array of chemical transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles dictating the reactivity of ortho-chlorostyrene derivatives. We will delve into the nuances of its synthesis, explore its behavior in pivotal cross-coupling reactions, and examine its role in polymerization, supported by field-proven insights, detailed experimental protocols, and mechanistic visualizations.

Introduction: The Ortho-Chloro Conundrum

The reactivity of styrene derivatives is fundamentally influenced by the nature and position of substituents on the aromatic ring. In the case of ortho-chlorostyrene, the chlorine atom's proximity to the vinyl group introduces a significant steric shield. This steric hindrance can impede the approach of bulky reagents and catalysts, often necessitating carefully optimized reaction conditions. Furthermore, the inductive electron-withdrawing effect of the chlorine atom deactivates the aromatic ring, influencing its susceptibility to electrophilic attack and modulating the electronic properties of the vinyl group. This combination of steric and electronic factors makes ortho-chlorostyrene a fascinating and sometimes recalcitrant substrate in organic synthesis.

Understanding and harnessing the unique reactivity of ortho-chlorostyrene is crucial for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials[1][2]. This guide aims to provide a clear roadmap for navigating the synthetic challenges and opportunities presented by this versatile building block.

Synthesis of Ortho-Chlorostyrene

The preparation of ortho-chlorostyrene can be achieved through several synthetic routes, with the choice of method often depending on the desired scale and purity. A common laboratory and industrial approach involves the dehydration of the corresponding ortho-chlorophenylethanol.

Dehydration of Ortho-Chlorophenylethanol

This method relies on the acid-catalyzed elimination of water from 1-(2-chlorophenyl)ethanol. While various dehydrating agents can be employed, potassium bisulfate (KHSO₄) is a frequently used and effective catalyst[3]. The reaction is typically performed under reduced pressure to facilitate the removal of the product by distillation as it is formed, thereby driving the equilibrium towards the desired styrene.

Experimental Protocol: Synthesis of Ortho-Chlorostyrene via Dehydration

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a distillation head connected to a condenser, and a receiving flask. The system is connected to a vacuum source.

-

Reagents: Powdered, fused potassium acid sulfate is placed in the reaction flask along with a polymerization inhibitor such as p-tert-butylcatechol[3].

-

Reaction: The flask is heated in an oil bath to 220–230 °C under reduced pressure. 1-(2-chlorophenyl)ethanol is added dropwise from the dropping funnel.

-

Product Collection: The ortho-chlorostyrene and water that form are distilled and collected in the receiving flask[3].

-

Work-up and Purification: The distillate is separated, and the organic layer is dried over an anhydrous drying agent (e.g., MgSO₄). The final product is purified by vacuum distillation to yield pure ortho-chlorostyrene[3].

Another patented method describes the elimination reaction from N-acyl-2-(2-chlorophenyl)ethylamines using a base, which can produce high yields of ortho-chlorostyrene[4].

Palladium-Catalyzed Vinylation of Ortho-Dichlorobenzene

A more direct approach involves the palladium-catalyzed reaction of a chlorobenzene derivative with ethylene, a variant of the Heck reaction. This process can selectively produce chlorostyrenes, though it often yields a mixture of ortho and para isomers[5]. The reaction is typically carried out in the presence of a palladium salt, such as palladium acetate, and a base[5].

Palladium-Catalyzed Cross-Coupling Reactions: A Core Application

The C-Cl bond in ortho-chlorostyrene is notoriously unreactive in traditional cross-coupling reactions due to its strength and the steric hindrance around it. However, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have enabled the efficient participation of ortho-chlorostyrene in several pivotal transformations[6][7].

The Heck-Mizoroki Reaction

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation[8][9]. For challenging substrates like ortho-chlorostyrene, the choice of catalyst system is critical. The reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination[9].

Causality in Catalyst Selection: The success of the Heck reaction with ortho-chlorostyrene hinges on overcoming the difficult oxidative addition step. Ligands that are both sterically demanding and electron-rich are required. The steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while the electron-donating nature of the ligand increases the electron density on the palladium center, facilitating the cleavage of the strong C-Cl bond[10].

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex[11][12]. This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups[13][14]. For ortho-chlorostyrene, the challenge again lies in the activation of the C-Cl bond.

The catalytic cycle for the Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination[12][15]. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a key part of the process[11].

Experimental Protocol: Suzuki-Miyaura Coupling of Ortho-Chlorostyrene

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos or XPhos), and a base (e.g., K₃PO₄ or Cs₂CO₃).

-

Reagents: Add the ortho-chlorostyrene derivative, the boronic acid or ester coupling partner, and the solvent (e.g., toluene, dioxane).

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir for the specified time.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

"Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle."

The Stille Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide[16][17]. A key advantage of the Stille coupling is the stability and inertness of organostannanes to many reaction conditions, although their toxicity is a significant drawback[18][19]. Similar to the Heck and Suzuki reactions, activating the ortho-chloro C-Cl bond is the primary hurdle.

The mechanism of the Stille reaction also proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination[16][19]. The transmetalation step in the Stille reaction is generally faster than in the Suzuki coupling and does not require a base.

| Reaction | Typical Catalyst | Ligand | Base | Key Advantage |

| Heck | Pd(OAc)₂, PdCl₂ | Bulky, electron-rich phosphines | Organic or inorganic bases | Atom economy |

| Suzuki | Pd(OAc)₂, Pd(PPh₃)₄ | Buchwald or Herrmann-type phosphines | Carbonates, phosphates | Low toxicity of boron reagents |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Phosphines | Not always required | High functional group tolerance |

Table 1: Comparison of Key Cross-Coupling Reactions for Ortho-Chlorostyrene Derivatives.

Polymerization of Ortho-Chlorostyrene

Ortho-chlorostyrene can undergo polymerization to form poly(ortho-chlorostyrene). The presence of the chlorine atom can influence the properties of the resulting polymer, such as its thermal stability and flame retardancy[1]. Both radical and coordination polymerization methods can be employed.

Cationic Polymerization

Cationic polymerization of styrene derivatives is often initiated by Lewis acids, such as stannic chloride (SnCl₄)[20][21][22]. The reactivity of the monomer in cationic polymerization is sensitive to the electronic nature of the ring substituents. The electron-withdrawing nature of the ortho-chloro group can decrease the monomer's reactivity compared to unsubstituted styrene.

Coordination Polymerization

Recent advances in coordination polymerization using specific transition metal catalysts have enabled the synthesis of highly stereoregular polymers from substituted styrenes[23]. For instance, isotactic poly(ortho-fluorostyrene) has been synthesized using a sulfur-bridged bis(phenolato)titanium complex[23]. Similar catalytic systems could potentially be applied to ortho-chlorostyrene to achieve controlled polymer microstructures.

"Caption: General workflow for the synthesis and characterization of poly(ortho-chlorostyrene)."

Conclusion and Future Outlook

The reactivity of ortho-chlorostyrene derivatives is a testament to the intricate interplay of steric and electronic effects in organic chemistry. While the ortho-chloro substituent presents significant synthetic challenges, particularly in the activation of the C-Cl bond, modern catalytic systems have unlocked its potential as a valuable building block. The continued development of more active and selective catalysts for cross-coupling reactions will undoubtedly expand the synthetic utility of ortho-chlorostyrene. Furthermore, exploring its use in coordination polymerization to create novel materials with tailored properties remains a promising area of research. For professionals in drug development and materials science, a deep understanding of the principles outlined in this guide is essential for leveraging the unique chemical space offered by ortho-chlorostyrene and its derivatives.

References

- A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. (2010). PubMed. [Link][6][7]

- Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. (2001). Chemistry. [Link][10]

- Process for the preparation of substituted styrenes. (1987).

- Ionic Polymerization. II. Copolymerization of Styrene, p-Chlorostyrene and α-Methylstyrene with Meta and Para Substituted Styrenes Catalyzed by Stannic Chloride. (1952). Journal of the American Chemical Society. [Link][20]

- m-CHLOROSTYRENE. (1955). Organic Syntheses. [Link][3]

- Process for preparing chlorostyrenes. (1973).

- Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. (2022). Organic Letters. [Link]

- The iron-catalysed Suzuki coupling of aryl chlorides. (2018). ORCA - Cardiff University. [Link]

- Direct Silyl–Heck Reaction of Chlorosilanes. (2018). Organic Letters. [Link]

- Ionic Polymerization. II. Copolymerization of Styrene, p-Chlorostyrene and α-Methylstyrene with Meta and Para Substituted Styrenes Catalyzed by Stannic Chloride 1,2. (1952).

- Ionic Polymerization. II. Copolymerization of Styrene, p-Chlorostyrene and α-Methylstyrene with Meta and Para Substituted Styrenes Catalyzed by Stannic Chloride1,2. (1952). Scilit. [Link][22]

- Isotactic Poly(ortho-Fluorostyrene): Synthesis, Mechanism, and Intramolecular F–H Locking Promoted Crystallinity and Solvent Resistance. (2022). Macromolecules. [Link][23]

- Process for synthesizing chlorostyrene by chlorophenethyl alcohol. (2014).

- 4-Chlorostyrene. PubChem. [Link]

- Stille reaction. Wikipedia. [Link][16]

- Stille reaction. Grokipedia. [Link][17]

- Heck Reaction. Organic Chemistry Portal. [Link][8]

- Exploring 4-Chlorostyrene: Properties, Applic

- The Role of 3-Chlorostyrene in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link][1]

- Synthesis of Branched and Hyperbranched Polystyrenes. Macromolecules. [Link]

- Highly Syndioselective Coordination (Co)Polymerization of para-Chlorostyrene. (2020). Macromolecules. [Link]

- Stille Coupling. Organic Chemistry Portal. [Link][18]

- Suzuki reaction. Wikipedia. [Link][11]

- Heck reaction. Wikipedia. [Link][9]

- Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. Radboud Repository. [Link]

- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – An Asian Journal. [Link][15]

- Stille Cross-Coupling. J&K Scientific LLC. [Link][19]

- Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling.

- Unexpected ortho-Heck Reaction under the C

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][12]

- Stille Coupling. Chemistry LibreTexts. [Link]

- Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.

- The Mizoroki‐Heck reaction of 4‐chloroanisole and styrene in a preparative scale.

- Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC - NIH. [Link]

- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2023). MDPI. [Link][13]

- Suzuki cross-coupling reaction. YouTube. [Link][14]

- Exploring the Feasibility of 4-Chlorostyrene: A Comprehensive Analysis by Top Manufacturer. Tejahn. [Link][2]

- Suzuki Coupling. Organic Chemistry Portal. [Link]

- Highly Syndioselective Coordination (Co)Polymerization of ortho -Fluorostyrene.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4650910A - Process for the preparation of substituted styrenes - Google Patents [patents.google.com]

- 5. US3767714A - Process for preparing chlorostyrenes - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. A highly versatile catalyst system for the cross-coupling of aryl chlorides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stille reaction - Wikipedia [en.wikipedia.org]

- 17. grokipedia.com [grokipedia.com]

- 18. Stille Coupling [organic-chemistry.org]

- 19. jk-sci.com [jk-sci.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Ionic Polymerization. II. Copolymerization of Styrene, p-Chlorostyrene and α-Methylstyrene with Meta and Para Substituted Styrenes Catalyzed by Stannic Chloride1,2 | Scilit [scilit.com]

- 23. pubs.acs.org [pubs.acs.org]

electrophilic properties of chloro-substituted vinylbenzenes

An In-Depth Technical Guide to the Electrophilic Properties of Chloro-Substituted Vinylbenzenes

Abstract

Chloro-substituted vinylbenzenes, commonly known as chlorostyrenes, are a class of bifunctional molecules possessing both a reactive vinyl group and a variably substituted aromatic ring. The electrophilic properties of the carbon-carbon double bond are intricately modulated by the electronic effects of the chlorine substituent on the phenyl ring. This guide provides a comprehensive analysis of these properties, detailing the underlying electronic principles, characteristic electrophilic reactions, quantitative reactivity analysis, and practical synthetic methodologies. It is intended for researchers, chemists, and drug development professionals who utilize these versatile monomers and synthetic intermediates.

Introduction: The Electronic Dichotomy of the Chloro Substituent

Vinylbenzene (styrene) and its derivatives are fundamental building blocks in polymer chemistry and organic synthesis. The reactivity of the vinyl group is highly sensitive to the nature of substituents on the aromatic ring. The chlorine atom presents a particularly interesting case due to its dual electronic nature: it is strongly electronegative, exerting an electron-withdrawing inductive effect (-I), yet it possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance (or mesomeric) effect (+M).[1]

This inherent electronic conflict—a strong -I effect that deactivates the ring and a +M effect that directs incoming electrophiles to the ortho and para positions—governs the electrophilic susceptibility of both the vinyl group and the aromatic system.[1][2][3] While the overall effect of chlorine on the benzene ring is deactivating towards electrophilic aromatic substitution compared to unsubstituted benzene[2][3], its influence on the vinyl group's reactivity is more nuanced and is central to understanding the behavior of these molecules in addition reactions.

Caption: Dueling electronic effects of the chloro substituent.

Electrophilic Reactivity of the Vinyl Group

The π-bond of the vinyl group is an electron-rich region, making it susceptible to attack by electrophiles.[4] This interaction initiates electrophilic addition, a hallmark reaction of alkenes.[5][6] The reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate. For chloro-substituted vinylbenzenes, this intermediate is a benzylic carbocation, whose stability is paramount in determining the reaction's rate and regioselectivity.

The chlorine atom's strong inductive effect withdraws electron density from the ring and, by extension, from the benzylic position. This destabilizes the positive charge of the carbocation intermediate, thereby increasing the activation energy of the first, rate-determining step compared to unsubstituted styrene.[7] Consequently, chloro-substituted vinylbenzenes are generally less reactive towards electrophiles than styrene itself.

Key Electrophilic Addition Reactions

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst like sulfuric acid, water adds across the double bond to form an alcohol.[8][9] The reaction begins with the protonation of the vinyl group to form the more stable benzylic carbocation.[8][10] Water then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the final alcohol product. The regioselectivity follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon (the benzylic position) due to the superior stability of the resulting carbocation intermediate.[6][9]

Halogenation: The addition of halogens like Br₂ or Cl₂ across the vinyl double bond proceeds readily. The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich π-bond, leading to electrophilic attack and the formation of a cyclic halonium ion intermediate.[11] Nucleophilic attack by the resulting halide ion opens the ring to give a vicinal dihalide.

Epoxidation: Epoxides are synthesized by the reaction of the vinyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).[12] The reaction is a concerted process where the oxygen atom is transferred to the double bond in a single step.[12] The rate of epoxidation is sensitive to the electron density of the alkene; therefore, the electron-withdrawing nature of the chlorine substituent makes chlorostyrenes less reactive in epoxidation reactions than electron-rich styrenes.[13]

Caption: Workflow for the epoxidation of 4-chlorovinylbenzene.

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorovinylbenzene (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M).

-

Causality: Anhydrous DCM is used as the solvent because it is inert to the reactants and the presence of water can lead to undesired ring-opening of the epoxide product.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.

-

Causality: The epoxidation reaction is exothermic. Cooling is essential to control the reaction rate, prevent overheating, and minimize the formation of side products.

-